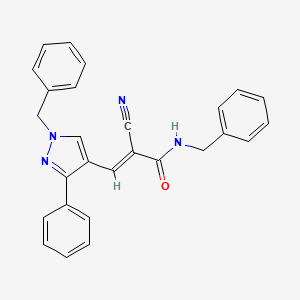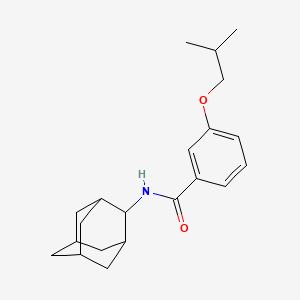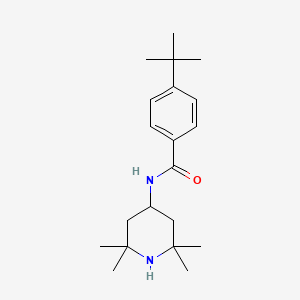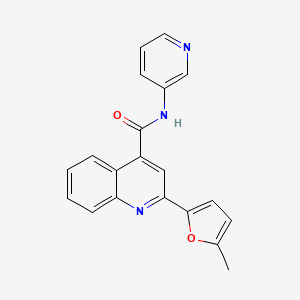
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have low toxicity and good biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide in lab experiments include its high yield and purity, low toxicity, and good biocompatibility. However, its limitations include the need for specialized equipment and expertise for its synthesis and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide. These include further investigation of its antitumor, anti-inflammatory, and antimicrobial activities, as well as its potential as a fluorescent probe and photosensitizer. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves the reaction of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-benzylacrylamide with cyanoacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide has potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c28-17-24(27(32)29-18-21-10-4-1-5-11-21)16-25-20-31(19-22-12-6-2-7-13-22)30-26(25)23-14-8-3-9-15-23/h1-16,20H,18-19H2,(H,29,32)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICPGKYARJMTF-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)


![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)